TDP-43 degrader-1

Description

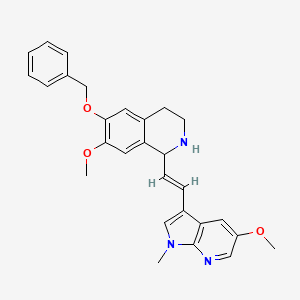

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H29N3O3 |

|---|---|

Molecular Weight |

455.5 g/mol |

IUPAC Name |

7-methoxy-1-[(E)-2-(5-methoxy-1-methylpyrrolo[2,3-b]pyridin-3-yl)ethenyl]-6-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C28H29N3O3/c1-31-17-21(24-14-22(32-2)16-30-28(24)31)9-10-25-23-15-26(33-3)27(13-20(23)11-12-29-25)34-18-19-7-5-4-6-8-19/h4-10,13-17,25,29H,11-12,18H2,1-3H3/b10-9+ |

InChI Key |

RKKQXGNMFVKLDL-MDZDMXLPSA-N |

Isomeric SMILES |

CN1C=C(C2=C1N=CC(=C2)OC)/C=C/C3C4=CC(=C(C=C4CCN3)OCC5=CC=CC=C5)OC |

Canonical SMILES |

CN1C=C(C2=C1N=CC(=C2)OC)C=CC3C4=CC(=C(C=C4CCN3)OCC5=CC=CC=C5)OC |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of TDP-43 Degrader-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAR DNA-binding protein 43 (TDP-43) proteinopathies, characterized by the cytoplasmic mislocalization and aggregation of TDP-43, are pathological hallmarks of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). TDP-43 degrader-1 has emerged as a small molecule tool compound that addresses these pathologies. This technical guide provides a comprehensive overview of the currently understood mechanism of action of this compound, based on available data. It details its effects on TDP-43 subcellular localization and stress granule formation, presents the limited quantitative data, and outlines key experimental protocols. While the precise molecular target remains to be elucidated, this document synthesizes the existing knowledge to support further research and development in the field of TDP-43-targeted therapeutics.

Introduction

Transactive response DNA-binding protein 43 (TDP-43) is a ubiquitously expressed nuclear protein that plays a critical role in RNA processing, including splicing, transport, and stability. In neurodegenerative diseases such as ALS and FTD, TDP-43 is depleted from the nucleus and accumulates in cytotoxic cytoplasmic aggregates.[1] These aggregates are often associated with stress granules (SGs), which are dense intracellular assemblies of proteins and RNAs that form in response to cellular stress.[2] The formation of persistent TDP-43-positive SGs is thought to be a precursor to the formation of irreversible pathological aggregates.[3]

This compound (also referred to as Compound example 7 in patent US20230037538 A1) is a recently identified compound that shows promise in mitigating key pathological features of TDP-43 proteinopathies.[3][4] This guide will delve into the known functional effects of this molecule and the experimental basis for these observations.

Mechanism of Action of this compound

Based on currently available information, the primary mechanism of action of this compound is not direct degradation of the TDP-43 protein, as its name might imply. Instead, its dominant effects are the reduction of cytoplasmic TDP-43 aggregates and the promotion of its relocalization to the nucleus .[4][5] The direct molecular target of this compound has not been publicly disclosed.

The observed outcomes suggest that this compound may act on pathways that regulate nucleocytoplasmic transport or the dynamics of stress granule formation and disassembly.

Proposed Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action for this compound based on its observed effects. It is important to note that the direct molecular target and the intermediate steps are currently unknown and represent areas for future investigation.

Quantitative Data Summary

The following table summarizes the available quantitative data on the in vitro effects of this compound. The data is derived from studies on patient-derived fibroblasts and highlights the compound's ability to correct pathological phenotypes associated with TDP-43 mislocalization.[4]

| Cell Line Type | Treatment | Duration | Readout | Result (Normalized to DMSO) |

| Mutant TDP-43 Fibroblasts | 1 µM this compound | - | Nucleus/Cytoplasm TDP-43 Intensity Ratio | 143% |

| Mutant VCP Fibroblasts | 1 µM this compound | - | Nucleus/Cytoplasm TDP-43 Intensity Ratio | 191% |

| FTD Patient Fibroblasts | 1 µM this compound | - | Nucleus/Cytoplasm TDP-43 Intensity Ratio | 175% |

| Arsenite-Stressed Patient Fibroblasts | 1 µM this compound | 24 h | Number of TDP-43-positive HuR Aggregates per Cell | 40 (normalized mean) |

Experimental Protocols

The primary methods used to characterize the effects of this compound are immunofluorescence-based assays to assess TDP-43 subcellular localization and its incorporation into stress granules.

TDP-43 Subcellular Localization Assay

This protocol is designed to quantify the nuclear-to-cytoplasmic ratio of TDP-43.

References

- 1. US20090305312A1 - In Vitro Diagnostic Method and Kit for an Aspergillus Infection - Google Patents [patents.google.com]

- 2. TDP-43 functions and pathogenic mechanisms implicated in TDP-43 proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neurodegenerationresearch.eu [neurodegenerationresearch.eu]

- 4. A Quantitative Assay to Measure Stress Granule Association of Proteins and Peptidesin Semi-permeabilized Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

Advancing Neurodegenerative Disease Therapeutics: A Technical Guide to the Discovery and Synthesis of Novel TDP-43 Protein Degraders

For Immediate Release

This whitepaper provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the innovative strategies for targeting TAR DNA-binding protein 43 (TDP-43) for degradation. Pathological aggregation of TDP-43 is a hallmark of several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD). The development of novel protein degraders offers a promising therapeutic avenue to clear these toxic protein species.

Introduction to TDP-43 Proteinopathy and Degradation Pathways

TAR DNA-binding protein 43 (TDP-43) is a crucial nuclear protein involved in RNA processing.[1] In neurodegenerative conditions, TDP-43 can mislocalize to the cytoplasm, where it becomes hyperphosphorylated, ubiquitinated, and cleaved, leading to the formation of insoluble aggregates that are toxic to neurons.[1] The cell employs two primary mechanisms to clear proteins: the Ubiquitin-Proteasome System (UPS) and the autophagy-lysosome pathway.[1] The UPS primarily degrades soluble proteins, while autophagy is more effective at clearing larger protein aggregates.[1] Enhancing these natural degradation pathways is a key strategy in developing therapeutics for TDP-43 proteinopathies.

Targeted Protein Degradation Strategies for TDP-43

Targeted protein degradation (TPD) utilizes bifunctional small molecules to hijack the cell's natural degradation machinery and direct it towards a specific protein of interest. Two prominent TPD technologies, Proteolysis-Targeting Chimeras (PROTACs) and Autophagy-Targeting Chimeras (AUTOTACs), have shown significant promise in degrading pathogenic TDP-43.

PROTACs for TDP-43 Degradation

PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein (TDP-43), a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. Several studies have demonstrated the potential of PROTACs to degrade C-terminal fragments of TDP-43 (C-TDP-43), which are prone to aggregation.[2]

AUTOTACs for TDP-43 Degradation

AUTOTACs represent a newer class of degraders that leverage the autophagy-lysosome pathway. These chimeric molecules are composed of a target-binding ligand and an autophagy-targeting ligand that binds to the autophagy receptor p62/SQSTM1.[1][3] This interaction triggers the sequestration of the TDP-43 aggregates into autophagosomes, which then fuse with lysosomes for degradation.[1] This approach is particularly advantageous for clearing large, stable protein aggregates that are often resistant to proteasomal degradation.[1]

Quantitative Efficacy of Novel TDP-43 Degraders

The efficacy of novel TDP-43 degraders is quantified using various in vitro and in vivo models. Key metrics include the half-maximal degradation concentration (DC50) and the maximal degradation level (Dmax).

| Degrader | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| AUTOTACs | |||||

| ATC142 | Pathological TDP-43 A315T | Not Specified | 1.25 - 9.6 | Not Reported | [1][4] |

| ATC142 | TDP-25 (cleaved variant) | Not Specified | 1.25 - 9.6 | Not Reported | [1][4] |

| PROTACs | |||||

| Data for specific TDP-43 PROTACs is emerging. |

Synthesis of Novel TDP-43 Degraders

The synthesis of PROTACs and AUTOTACs involves multi-step chemical processes. While detailed, step-by-step protocols for specific TDP-43 degraders are often proprietary, the general principles involve the synthesis of the target-binding ligand, the E3 ligase or autophagy-targeting ligand, and a suitable linker, followed by their conjugation.

For instance, many PROTACs utilize pomalidomide as a ligand for the E3 ligase Cereblon (CRBN). The synthesis often involves the modification of pomalidomide to introduce a linking moiety, which is then coupled to the TDP-43-binding ligand. Solid-phase synthesis has emerged as a rapid and efficient method for generating libraries of PROTACs with varying linker lengths and compositions to optimize degradation efficacy.

Experimental Protocols for Evaluating TDP-43 Degraders

A battery of assays is employed to characterize the efficacy and mechanism of action of novel TDP-43 degraders.

Western Blotting for TDP-43 Degradation

Objective: To quantify the reduction in total and modified TDP-43 levels following treatment with a degrader.

Protocol:

-

Cell Lysis: Treat neuronal cell lines (e.g., SH-SY5Y) with the TDP-43 degrader for various time points and concentrations. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies specific for total TDP-43, phosphorylated TDP-43 (pSer409/410), and a loading control (e.g., GAPDH or β-actin). A recent study has identified several well-performing commercial antibodies for TDP-43, with recommended dilutions typically ranging from 1:1000 to 1:5000.[5]

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

-

Quantification: Densitometry analysis is used to quantify the band intensities relative to the loading control.

Filter Trap Assay for Insoluble TDP-43

Objective: To specifically measure the amount of aggregated, insoluble TDP-43.

Protocol:

-

Lysate Preparation: Lyse cells treated with the degrader in a buffer containing a non-ionic detergent (e.g., Triton X-100).[6]

-

Filtration: Pass the lysates through a cellulose acetate membrane with a specific pore size (e.g., 0.2 µm) using a dot-blot apparatus. Insoluble aggregates will be retained on the membrane.[6]

-

Washing: Wash the membrane with the lysis buffer to remove soluble proteins.

-

Immunodetection: Block the membrane and probe with a TDP-43 specific antibody, followed by a secondary antibody and chemiluminescent detection.

-

Quantification: The intensity of the dots on the membrane corresponds to the amount of insoluble TDP-43.

Immunocytochemistry for TDP-43 Localization and Aggregation

Objective: To visualize the subcellular localization of TDP-43 and the presence of aggregates within cells.

Protocol:

-

Cell Culture and Treatment: Plate neuronal cells on coverslips and treat with the TDP-43 degrader.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100.

-

Blocking and Antibody Staining: Block non-specific binding sites and incubate with a primary antibody against TDP-43. For AUTOTACs, co-staining with antibodies against p62 and LC3 can visualize the co-localization of TDP-43 with autophagic structures.

-

Secondary Antibody and Counterstaining: Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. The formation of cytoplasmic puncta positive for both TDP-43 and p62/LC3 is indicative of autophagic clearance.[1]

Co-Immunoprecipitation (Co-IP) for Target Engagement

Objective: To confirm the interaction between the TDP-43 degrader, TDP-43, and the respective cellular machinery (E3 ligase for PROTACs, p62 for AUTOTACs).

Protocol:

-

Cell Lysis: Lyse treated cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against the component of interest (e.g., the E3 ligase for a PROTAC, or p62 for an AUTOTAC) that is conjugated to magnetic or agarose beads.

-

Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against TDP-43 and the immunoprecipitated protein to confirm their interaction. For example, an increase in the amount of TDP-43 co-immunoprecipitated with p62 after treatment with an AUTOTAC demonstrates target engagement.[1]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in TDP-43 degradation is crucial for understanding the mechanism of action of these novel degraders.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Targeted protein degradation directly engaging lysosomes or proteasomes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00344B [pubs.rsc.org]

- 3. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. The identification of high-performing antibodies for TDP-43 for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Filter trapping protocol to detect aggregated proteins in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Neurodegeneration: A Technical Guide to TDP-43 Proteinopathy in ALS and FTD

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transactive response DNA-binding protein 43 (TDP-43) proteinopathy is a defining pathological characteristic of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD), creating a continuous disease spectrum.[1][2][3] Under normal physiological conditions, TDP-43 is a predominantly nuclear protein integral to RNA metabolism, including transcription, splicing, and transport.[4][5][6] In disease states, TDP-43 undergoes a series of pathological transformations, including mislocalization to the cytoplasm, hyperphosphorylation, ubiquitination, and cleavage into aggregation-prone C-terminal fragments.[1][3][7][8] These aberrant species form insoluble aggregates in neurons and glial cells, which are the pathological hallmark of most ALS cases (up to 97%) and a significant portion of FTD cases (~50%).[1][3][9] This guide provides an in-depth examination of the molecular mechanisms underpinning TDP-43 proteinopathy, details key experimental methodologies for its study, and presents quantitative data to inform research and therapeutic development.

Introduction: The Dual Nature of TDP-43

TDP-43 is a highly conserved and ubiquitously expressed RNA-binding protein that plays a critical role in maintaining neuronal health. Its functions are diverse and essential for proper gene expression and regulation.

Normal Function of TDP-43

Encoded by the TARDBP gene, TDP-43 is a member of the heterogeneous nuclear ribonucleoprotein (hnRNP) family.[4][5] It is primarily located in the nucleus and is involved in various aspects of RNA processing:

-

Transcriptional Regulation: TDP-43 can act as a transcriptional repressor, influencing the expression of numerous genes.[4]

-

Pre-mRNA Splicing: It plays a crucial role in both exon skipping and inclusion, ensuring the correct formation of mature mRNA.[4][10]

-

mRNA Stability and Transport: TDP-43 binds to and stabilizes specific mRNAs, and facilitates their transport from the nucleus to the cytoplasm for translation.[6][11]

-

microRNA Biogenesis: There is increasing evidence for its involvement in the processing of microRNAs, which are key regulators of gene expression.[4]

The Pathological Cascade of TDP-43 Proteinopathy

The transition of TDP-43 from a functional nuclear protein to a pathological entity in the cytoplasm is a multi-step process that is central to the pathogenesis of ALS and FTD. This cascade involves several key events:

-

Cytoplasmic Mislocalization: For reasons that are not yet fully understood, but may involve stress granule formation and genetic mutations, TDP-43 translocates from the nucleus to the cytoplasm.[1][9]

-

Post-Translational Modifications (PTMs): In the cytoplasm, TDP-43 undergoes abnormal PTMs, including hyperphosphorylation, ubiquitination, and sumoylation.[7][8][12]

-

Cleavage and Fragmentation: Pathological TDP-43 can be cleaved by cellular enzymes like caspases, generating aggregation-prone C-terminal fragments (CTFs).[1][12]

-

Aggregation: These modified and fragmented forms of TDP-43 are prone to misfolding and aggregation, forming the characteristic insoluble inclusions found in affected neurons.[9][13]

The consequences of this pathological cascade are twofold: a loss of normal nuclear function due to the depletion of nuclear TDP-43, and a toxic gain of function from the cytoplasmic aggregates.[1][3][14] This dual mechanism is believed to drive the progressive neurodegeneration seen in ALS and FTD.

Quantitative Data in TDP-43 Proteinopathy

The following tables summarize key quantitative data related to TDP-43 proteinopathy in ALS and FTD, providing a comparative overview for researchers.

| Parameter | ALS | FTD | Reference |

| Prevalence of TDP-43 Pathology | Up to 97% of cases | ~50% of cases | [1][3] |

| Mutations in TARDBP Gene | 3-5% of familial ALS, <1% of sporadic ALS | Rare | [15] |

| Common Pathological Features | Cytoplasmic inclusions in motor neurons and glia | Cytoplasmic inclusions in cortical neurons | [9][16] |

Table 1: Prevalence and Genetic Contribution of TDP-43 in ALS and FTD

| Post-Translational Modification | Description | Implication in Pathogenesis | References |

| Hyperphosphorylation | Excessive phosphorylation, primarily at serines 409/410 in the C-terminal region. | A key feature of pathological TDP-43 aggregates. | [1][17] |

| Ubiquitination | Attachment of ubiquitin chains, often a signal for protein degradation. | A major component of TDP-43 inclusions. | [1][7] |

| Cleavage | Proteolytic cleavage into C-terminal fragments (e.g., ~25 kDa and ~35 kDa). | These fragments are highly aggregation-prone and toxic. | [1][12] |

| Acetylation | Modification of lysine residues. | Can impair RNA binding and promote aggregation. | [7][17] |

| SUMOylation | Attachment of Small Ubiquitin-like Modifier (SUMO) proteins. | May influence TDP-43 localization and aggregation. | [7][13] |

Table 2: Key Post-Translational Modifications of Pathological TDP-43

Experimental Protocols for Studying TDP-43 Proteinopathy

A variety of experimental models and techniques are employed to investigate the mechanisms of TDP-43 proteinopathy and to test potential therapeutic interventions.

Cellular and Animal Models

-

Cellular Models:

-

Overexpression of Wild-Type or Mutant TDP-43: Transfecting cell lines (e.g., SH-SY5Y, HeLa) with plasmids expressing full-length or fragmented TDP-43 to study aggregation and toxicity.[10]

-

CRISPR/Cas9-mediated Knock-in/Knockout: Generating cell lines with specific TARDBP mutations or with TDP-43 expression knocked down to investigate loss-of-function phenotypes.

-

Induced Pluripotent Stem Cell (iPSC)-derived Neurons: Using patient-derived iPSCs to create motor neurons that recapitulate disease-specific pathologies in vitro.

-

-

Animal Models:

-

Transgenic Mice: Mice expressing human wild-type or mutant TDP-43, which can develop ALS-like motor deficits and TDP-43 pathology.[1][18]

-

Drosophila Models: Expressing human TDP-43 in fruit flies to model neurodegeneration and screen for genetic modifiers.[18]

-

Zebrafish Models: Utilizing zebrafish to study the effects of TDP-43 loss-of-function on motor neuron development and function.[19]

-

Key Experimental Methodologies

-

Immunohistochemistry (IHC) and Immunofluorescence (IF):

-

Objective: To visualize the localization and aggregation of TDP-43 in fixed tissues and cells.

-

Methodology:

-

Tissue/cell fixation and permeabilization.

-

Incubation with primary antibodies specific for total TDP-43 or post-translationally modified forms (e.g., phospho-TDP-43).

-

Incubation with fluorescently-labeled secondary antibodies.

-

Imaging using confocal or fluorescence microscopy.

-

-

Recent Advancement: The use of RNA aptamers that specifically bind to pathological conformations of TDP-43 for enhanced detection in formalin-fixed paraffin-embedded (FFPE) tissues.[20][21]

-

-

Biochemical Fractionation and Western Blotting:

-

Objective: To separate soluble and insoluble forms of TDP-43 and analyze its post-translational modifications.

-

Methodology:

-

Cell or tissue lysis in buffers of increasing detergent strength to separate soluble and insoluble protein fractions.

-

Quantification of protein concentration in each fraction.

-

Separation of proteins by size using SDS-PAGE.

-

Transfer of proteins to a membrane.

-

Probing the membrane with specific antibodies to detect TDP-43 and its fragments.[22]

-

-

-

TDP-43 Aggregation Assays:

-

Objective: To induce and quantify TDP-43 aggregation in vitro.

-

Methodology:

-

Incubation of purified recombinant TDP-43 or its C-terminal fragments under conditions that promote aggregation (e.g., agitation, presence of seeding material).

-

Monitoring aggregation kinetics using Thioflavin T (ThT) fluorescence, which increases upon binding to amyloid-like structures.[23]

-

-

-

Mass Spectrometry-Based Proteomics:

-

Objective: To identify and quantify TDP-43 and its post-translational modifications with high specificity and sensitivity.

-

Methodology:

-

Visualizing the Pathogenic Landscape of TDP-43

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of TDP-43 proteinopathy.

Caption: Normal physiological functions of nuclear TDP-43 in RNA metabolism.

Caption: The pathological cascade of TDP-43 from mislocalization to neurodegeneration.

Caption: A generalized experimental workflow for the analysis of TDP-43 proteinopathy.

Conclusion and Future Directions

TDP-43 proteinopathy is a central driver of neurodegeneration in ALS and FTD. The dual mechanism of loss-of-function and toxic gain-of-function provides multiple avenues for therapeutic intervention. Future research should focus on elucidating the initial triggers of TDP-43 mislocalization, developing more sensitive and specific biomarkers for early diagnosis, and designing novel therapeutic strategies that can either prevent TDP-43 aggregation, promote its clearance, or restore its normal nuclear function. A deeper understanding of the intricate molecular pathways governed by TDP-43 will be paramount in the development of effective treatments for these devastating neurodegenerative diseases.

References

- 1. Molecular Mechanisms Underlying TDP-43 Pathology in Cellular and Animal Models of ALS and FTLD [mdpi.com]

- 2. The role of TDP-43 in amyotrophic lateral sclerosis and frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms Underlying TDP-43 Pathology in Cellular and Animal Models of ALS and FTLD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TDP-43: a DNA and RNA binding protein with roles in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Regulatory Role of RNA Metabolism Regulator TDP-43 in Human Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Regulatory Role of RNA Metabolism Regulator TDP-43 in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. TDP-43 post-translational modifications in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TDP-43 Proteinopathy and ALS: Insights into Disease Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. publires.unicatt.it [publires.unicatt.it]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. RNA-Binding Proteins in Neurodegenerative Disease: TDP-43 and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Amyotrophic lateral sclerosis caused by TARDBP mutations: from genetics to TDP-43 proteinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Overlapping Genetics of Amyotrophic Lateral Sclerosis and Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Post-Translational Modifications Modulate Proteinopathies of TDP-43, FUS and hnRNP-A/B in Amyotrophic Lateral Sclerosis [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. bioengineer.org [bioengineer.org]

- 20. TDP-43 RNA aptamer staining to detect pathological TDP-43 in FFPE human tissue, as described in Spence and ... [protocols.io]

- 21. researchgate.net [researchgate.net]

- 22. Detection and characterization of TDP-43 in human cells and tissues by multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Recombinant Full-Length TDP-43 Oligomers Retain Their Ability to Bind RNAs, Are Not Toxic, and Do Not Seed TDP-43 Aggregation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Aptamer-based enrichment of TDP-43 from human cells and tissues with quantification by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

A Technical Guide to Cellular Pathways Targeted by Small Molecule TDP-43 Degraders

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of TDP-43 Proteinopathies

Transactive response DNA-binding protein 43 kDa (TDP-43) is a critical nuclear protein involved in multiple aspects of RNA metabolism, including transcription, splicing, and mRNA stability.[1][2] In several devastating neurodegenerative diseases, most notably Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Lobar Degeneration (FTLD), TDP-43 pathology is a defining hallmark.[1][3][4] This pathology is characterized by the depletion of TDP-43 from the nucleus and its subsequent mislocalization and aggregation in the cytoplasm.[2][5][6] These cytoplasmic inclusions are largely composed of hyperphosphorylated, ubiquitinated, and cleaved forms of TDP-43, leading to a toxic gain-of-function and a loss of essential nuclear function, culminating in neurodegeneration.[6][7][8]

The central role of TDP-43 aggregation in disease pathogenesis makes it a prime therapeutic target.[4] Strategies aimed at clearing these toxic protein species represent a promising approach.[4][9] Small molecule degraders, which harness the cell's own protein disposal machinery, have emerged as a powerful modality to specifically target and eliminate pathological TDP-43. This guide provides an in-depth overview of the core cellular degradation pathways—the Ubiquitin-Proteasome System and Autophagy—and details how novel small molecule strategies, such as PROTACs and AUTOTACs, are being engineered to co-opt these systems for therapeutic benefit.

Endogenous TDP-43 Degradation Pathways

Cells employ two major quality control systems to manage protein homeostasis and clear misfolded or aggregated proteins: the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosome Pathway (ALP). Both are critically involved in the turnover of TDP-43, with a preference for different forms of the protein.[1][10][11][12][13]

The Ubiquitin-Proteasome System (UPS)

The UPS is the primary mechanism for the degradation of soluble, short-lived proteins. Studies have shown that soluble TDP-43 is predominantly cleared by the UPS.[10][11][14] The process involves the tagging of substrate proteins with a polyubiquitin chain, which acts as a signal for recognition and degradation by the 26S proteasome complex.

-

Mechanism : E3 ubiquitin ligases recognize specific motifs on soluble TDP-43, facilitating its polyubiquitination. This tag directs the protein to the proteasome for degradation into smaller peptides.[7]

-

Pathological Relevance : In disease states, the UPS can become overwhelmed or impaired by the accumulation of aggregated TDP-43, contributing to a feedback loop of further protein accumulation.[7][12] Inhibition of the UPS has been shown to induce the formation of cytoplasmic TDP-43 aggregates that resemble those seen in patients.[10]

The Autophagy-Lysosome Pathway (ALP)

Autophagy is a catabolic process responsible for the degradation of bulk cytoplasmic components, including long-lived proteins, protein aggregates, and damaged organelles. This pathway is essential for clearing insoluble and aggregated forms of TDP-43.[10][11][14][15] There are several forms of autophagy, with macroautophagy and chaperone-mediated autophagy (CMA) being relevant to TDP-43 clearance.

-

Macroautophagy : This process involves the sequestration of cytoplasmic cargo, such as TDP-43 aggregates, within a double-membraned vesicle called an autophagosome. The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded by lysosomal hydrolases.[16] Autophagy induction through small molecules has been shown to enhance the clearance of TDP-43 and improve cell survival in neuronal models.[9]

-

Chaperone-Mediated Autophagy (CMA) : CMA is a more selective process where proteins containing a specific KFERQ-like motif are recognized by the chaperone Hsc70 (a member of the Hsp70 family).[17] This chaperone-substrate complex is then targeted to the lysosome via the LAMP2A receptor for translocation and degradation.[17] Research has confirmed that TDP-43 is a substrate for CMA, and dysregulation of this pathway could contribute to TDP-43 pathology.[17]

The Role of Molecular Chaperones

Molecular chaperones, such as the heat shock protein (Hsp) 70 family, play a crucial role in maintaining protein homeostasis (proteostasis).[18] They assist in the proper folding of newly synthesized proteins, refolding of misfolded proteins, and directing irreversibly damaged proteins towards degradation pathways like the UPS or autophagy.[18][19][20] Hsp70 and its co-chaperones can bind to misfolded TDP-43, preventing its aggregation and facilitating its clearance.[18][19] A decline in chaperone availability or function, which can occur during cellular stress or aging, may contribute to the onset of TDP-43 aggregation.[19]

Caption: Core pathways for cellular clearance of soluble and aggregated TDP-43.

Small Molecule Degraders: Co-opting Cellular Machinery

Recent therapeutic development has focused on creating small molecules that can hijack the UPS or autophagy pathways to selectively degrade pathological TDP-43.

PROTACs: Targeting TDP-43 to the Proteasome

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity.[21][22] This induced proximity facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.[22][23]

-

Mechanism of Action : A PROTAC consists of three parts: a ligand that binds to the target protein (TDP-43), a ligand that recruits an E3 ligase (e.g., VHL or Cereblon), and a flexible linker connecting them. By forming a ternary complex (TDP-43–PROTAC–E3 ligase), the PROTAC enables the transfer of ubiquitin to TDP-43, marking it for destruction.[21][23]

-

Application to TDP-43 : Researchers have designed PROTACs that can effectively reduce levels of TDP-43.[21][24] One study demonstrated that a PROTAC (PROTAC 2) could decrease aggregates of the C-terminal fragment of TDP-43 (C-TDP-43) in neuronal cells and improve motility in a C. elegans model of TDP-43 proteinopathy.[23][25]

Caption: Mechanism of Action for a TDP-43 targeting PROTAC.

AUTOTACs: Directing TDP-43 to Autophagy

A newer class of degraders, Autophagy-Targeting Chimeras (AUTOTACs), functions by linking the target protein to the autophagy pathway for lysosomal degradation.[26] This approach is particularly promising for clearing aggregated proteins that are poor substrates for the proteasome.

-

Mechanism of Action : AUTOTACs are bifunctional molecules that bind to the target protein and an autophagy-related protein, such as the receptor p62/SQSTM1.[26] By binding to p62, the AUTOTAC directs the TDP-43 cargo to the forming autophagosome for eventual degradation in the lysosome.[26]

-

Application to TDP-43 : A recent preclinical study described AUTOTACs (ATC141 and ATC142) designed to target oligomeric forms of misfolded TDP-43. These molecules were shown to induce the degradation of pathological TDP-43 species while sparing the functional monomeric form.[26] In an ALS mouse model, oral administration of an AUTOTAC reduced TDP-43 aggregates and mitigated disease progression.[26]

Quantitative Data on TDP-43 Degraders

The following table summarizes key quantitative data from preclinical studies of small molecule TDP-43 degraders. This data highlights the potency and selectivity of these emerging therapeutics.

| Compound Class | Compound Name | Target | Cell Line | Metric | Value | Reference |

| AUTOTAC | ATC142 | Pathological TDP-43A315T | HEK293T | DC50 | 1.25 nM | [26] |

| AUTOTAC | ATC142 | Pathological TDP-25 | HEK293T | DC50 | 9.6 nM | [26] |

| PROTAC | PROTAC 2 | C-terminal TDP-43 | Neuro-2a | Aggregate Reduction | Significant at 1 µM | [23][25] |

| Autophagy Inducer | Rapamycin | All TDP-43 forms | HEK293 | TDP-43 Turnover | Increased | [13][27] |

| Autophagy Inducer | Trehalose | All TDP-43 forms | HEK293 | TDP-43 Levels | Decreased | [1] |

DC50: Half-maximal degradation concentration.

Key Experimental Protocols

Validating the efficacy of TDP-43 degraders requires a suite of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Western Blotting for TDP-43 Levels

This is a fundamental technique to quantify changes in total and modified TDP-43 protein levels following treatment with a degrader.

-

Objective : To measure the reduction in TDP-43 protein levels.

-

Methodology :

-

Cell Lysis : Culture neuronal cells (e.g., SH-SY5Y or patient-derived iPSC neurons) and treat with the small molecule degrader for a specified time course (e.g., 24, 48, 72 hours). Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and separate proteins by electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against TDP-43 (total or phospho-specific) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to normalize TDP-43 levels.

-

Quantification : Densitometry analysis is performed using software like ImageJ to quantify the band intensity and determine the percentage of TDP-43 degradation relative to vehicle-treated controls.

-

Filter Trap Assay for Aggregated TDP-43

This assay specifically measures the amount of insoluble, aggregated protein.

-

Objective : To quantify the reduction in insoluble TDP-43 aggregates.

-

Methodology :

-

Lysate Preparation : Prepare cell lysates as described for Western Blotting.

-

Filtration : Load the lysates onto a cellulose acetate membrane (0.2 µm pore size) assembled in a dot-blot apparatus. Apply a vacuum to pull the soluble proteins through the membrane, trapping the insoluble aggregates on the surface.

-

Washing : Wash the membrane with a detergent-containing buffer (e.g., PBS with 2% SDS) to remove any remaining soluble proteins.

-

Immunodetection : Block the membrane and probe with a primary antibody specific for TDP-43, followed by an HRP-conjugated secondary antibody.

-

Analysis : Develop the membrane with ECL and quantify the intensity of the dots. A reduction in dot intensity in treated samples compared to controls indicates a decrease in aggregated TDP-43.

-

Co-Immunoprecipitation (Co-IP) for Target Engagement

Co-IP is used to verify the formation of the ternary complex (Target–Degrader–E3 Ligase) for PROTACs or the interaction between the target and autophagy receptors for AUTOTACs.

-

Objective : To confirm the degrader-induced interaction between TDP-43 and a component of the degradation machinery (e.g., E3 ligase or p62).

-

Methodology :

-

Cell Treatment and Lysis : Treat cells expressing tagged versions of the proteins of interest (e.g., Myc-TDP-43 and HA-VHL) with the degrader molecule. Lyse the cells in a non-denaturing IP lysis buffer.

-

Immunoprecipitation : Incubate the pre-cleared cell lysates with an antibody against one of the tagged proteins (e.g., anti-Myc antibody) overnight. Add Protein A/G agarose beads to pull down the antibody-protein complexes.

-

Washing : Wash the beads several times with IP lysis buffer to remove non-specific binders.

-

Elution and Analysis : Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting, probing for the presence of the interacting protein (e.g., blotting with an anti-HA antibody). An increased signal for the co-precipitated protein in the degrader-treated sample confirms the induced interaction.

-

Caption: Workflow for in vitro validation of small molecule TDP-43 degraders.

Conclusion and Future Directions

The strategy of targeted protein degradation represents a paradigm shift in drug discovery for neurodegenerative diseases. Small molecules that can hijack the cell's own quality control machinery offer a direct and potent method for clearing the pathological TDP-43 aggregates that drive disease progression in ALS and FTLD. PROTACs and AUTOTACs have shown remarkable promise in preclinical models, demonstrating the ability to selectively eliminate toxic TDP-43 species.

Future work will focus on optimizing the drug-like properties of these degraders, including their ability to cross the blood-brain barrier, their metabolic stability, and their long-term safety profiles. Further research is also needed to fully understand the downstream consequences of TDP-43 degradation and to ensure that the clearance of pathological forms does not inadvertently disrupt the protein's essential physiological functions. As these innovative therapies advance toward the clinic, they offer a new beacon of hope for patients with TDP-43-related neurodegenerative disorders.

References

- 1. Degradation of TDP-43 and its pathogenic form by autophagy and the ubiquitin-proteasome system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutics for TDP-43 Based Neurodegenerative Diseases | Research & Innovation [research.utoronto.ca]

- 3. Drug Screening and Validation Targeting TDP-43 Proteinopathy for Amyotrophic Lateral Sclerosis [aginganddisease.org]

- 4. TDP-43 as a therapeutic target in neurodegenerative diseases: Focusing on motor neuron disease and frontotemporal dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biospective.com [biospective.com]

- 6. Emerging Therapies and Novel Targets for TDP-43 Proteinopathy in ALS/FTD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Functional implication of ubiquitinating and deubiquitinating mechanisms in TDP-43 proteinopathies [frontiersin.org]

- 8. Unlocking Disease‐Modifying Treatments for TDP‐43‐Mediated Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Autophagy induction enhances TDP43 turnover and survival in neuronal ALS models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential roles of the ubiquitin proteasome system and autophagy in the clearance of soluble and aggregated TDP-43 species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential roles of the ubiquitin proteasome system and autophagy in the clearance of soluble and aggregated TDP-43 species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms of TDP-43 Proteinopathy Onset and Propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Autophagy and Its Impact on Neurodegenerative Diseases: New Roles for TDP-43 and C9orf72 [frontiersin.org]

- 14. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 15. Frontiers | Mechanisms underlying TDP-43 pathology and neurodegeneration: An updated Mini-Review [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Chaperone Mediated Autophagy Degrades TDP-43 Protein and Is Affected by TDP-43 Aggregation [frontiersin.org]

- 18. Hsp70 chaperones TDP-43 in dynamic, liquid-like phase and prevents it from amyloid aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Prion-like nuclear aggregation of TDP-43 during heat shock is regulated by HSP40/70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Aggregation and Neurotoxicity of TDP-43 and Its ALS-Associated 25 kDa Fragment Are Differentially Affected by Molecular Chaperones in Drosophila | PLOS One [journals.plos.org]

- 21. Item - PROTACs for TDP-43 Degradation: A Viable Therapeutic Strategy for ALS - Macquarie University Research Data Repository (RDR) - Figshare [figshare.mq.edu.au]

- 22. Direct targeting of TDP-43, from small molecules to biologics: the therapeutic landscape - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00110H [pubs.rsc.org]

- 23. Degradation of neurodegenerative disease-associated TDP-43 aggregates and oligomers via a proteolysis-targeting chimera - PMC [pmc.ncbi.nlm.nih.gov]

- 24. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 25. Degradation of neurodegenerative disease-associated TDP-43 aggregates and oligomers via a proteolysis-targeting chimera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. biorxiv.org [biorxiv.org]

- 27. Molecular, functional, and pathological aspects of TDP-43 fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of TDP-43 Degrader-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transactive response DNA binding protein 43 (TDP-43) is a critical protein implicated in the pathology of several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). In these conditions, TDP-43 is often mislocalized from the nucleus to the cytoplasm, where it can form insoluble aggregates. This cytoplasmic accumulation and aggregation are hallmarks of TDP-43 proteinopathies. TDP-43 degrader-1 is a novel small molecule designed to address this pathology by promoting the clearance of aberrant TDP-43. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its effects on TDP-43 localization and stress granule formation, along with detailed experimental protocols.

Quantitative Data Summary

The in vitro efficacy of this compound was assessed in various patient-derived fibroblast cell lines, demonstrating its potential to correct key pathological features of TDP-43 proteinopathies. The following tables summarize the quantitative data obtained from these studies.

Table 1: Effect of this compound on Cytoplasmic TDP-43 Relocalization [1][2]

| Cell Line | Treatment (1 µM) | Duration | Nucleus/Cytoplasm TDP-43 Intensity Ratio (Normalized to DMSO) |

| Mutant TDP-43 Fibroblasts | This compound | 24 hours | 143 |

| Mutant VCP Fibroblasts | This compound | 24 hours | 191 |

| FTD Patient Fibroblasts | This compound | 24 hours | 175 |

Table 2: Effect of this compound on Stress Granule Formation [1][2]

| Cell Line | Stressor | Treatment (1 µM) | Duration | Normalized Mean of TDP-43-Positive HuR Aggregates per Cell |

| Patient-Derived Fibroblasts | Arsenite | This compound | 24 hours | 40 |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on established techniques and information derived from the initial characterization of this compound.

TDP-43 Relocalization Assay in Patient-Derived Fibroblasts

This assay quantifies the ability of this compound to promote the relocalization of mislocalized cytoplasmic TDP-43 back to the nucleus.

a. Cell Culture and Treatment:

-

Patient-derived fibroblasts (e.g., mutant TDP-43, mutant VCP, or FTD patient lines) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cells are seeded onto glass coverslips in 24-well plates at a density that allows for individual cell analysis.

-

After 24 hours, the culture medium is replaced with fresh medium containing either this compound (1 µM final concentration) or an equivalent volume of DMSO as a vehicle control.

-

Cells are incubated for 24 hours.

b. Immunofluorescence Staining: [1][3]

-

Following treatment, cells are washed twice with phosphate-buffered saline (PBS).

-

Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

After washing with PBS, cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking is performed with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

-

Cells are incubated with a primary antibody against TDP-43 (e.g., rabbit anti-TDP-43) diluted in blocking buffer overnight at 4°C.

-

The following day, coverslips are washed three times with PBS and incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

-

Coverslips are washed three times with PBS and mounted onto microscope slides using an anti-fade mounting medium.

c. Image Acquisition and Analysis:

-

Images are acquired using a high-content imaging system or a confocal microscope.

-

Automated image analysis software is used to define the nuclear and cytoplasmic compartments based on the DAPI stain.

-

The mean fluorescence intensity of TDP-43 staining is measured in both the nuclear and cytoplasmic compartments for a statistically significant number of cells per condition.

-

The ratio of nuclear to cytoplasmic TDP-43 intensity is calculated for each cell.

-

The average ratio for the this compound treated cells is normalized to the average ratio of the DMSO-treated control cells.

Arsenite-Induced Stress Granule Assay

This assay evaluates the effect of this compound on the formation of TDP-43-positive stress granules induced by an oxidative stressor.

a. Cell Culture and Stress Induction: [4]

-

Patient-derived fibroblasts are cultured as described in section 1a.

-

Cells are treated with this compound (1 µM) or DMSO for 24 hours.

-

During the final 30-60 minutes of the incubation period, cells are exposed to sodium arsenite (e.g., 200-500 µM) to induce stress granule formation.

b. Immunofluorescence Staining: [5]

-

Cells are fixed, permeabilized, and blocked as described in section 1b.

-

Co-staining is performed using primary antibodies against TDP-43 and a stress granule marker, such as HuR (e.g., mouse anti-HuR).

-

Incubation with appropriate fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488-conjugated anti-rabbit and Alexa Fluor 594-conjugated anti-mouse) is performed. DAPI is used for nuclear counterstaining.

c. Image Acquisition and Analysis:

-

Images are acquired using a high-content imaging system or a confocal microscope.

-

Image analysis software is used to identify and count the number of TDP-43-positive HuR-positive puncta (stress granules) per cell.

-

The average number of these aggregates per cell is calculated for both treated and control conditions, and the data is normalized.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key cellular pathways related to TDP-43 and the workflow of the experimental characterization of this compound.

Caption: Pathological cascade of TDP-43 mislocalization and aggregation.

Caption: Proposed mechanism of action for this compound.

Caption: Workflow for in vitro characterization of this compound.

References

- 1. TDP-43 Cytoplasmic Translocation in the Skin Fibroblasts of ALS Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for the determination of intracellular phase separation thresholds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid in vitro quantification of TDP-43 and FUS mislocalisation for screening of gene variants implicated in frontotemporal dementia and amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scantox.com [scantox.com]

- 5. journals.biologists.com [journals.biologists.com]

Investigating the Specificity of TDP-43 Degraders for Pathological TDP-43: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAR DNA-binding protein 43 (TDP-43) proteinopathies, such as amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD), are characterized by the mislocalization and aggregation of TDP-43 in the cytoplasm of neuronal cells. These pathological aggregates are a hallmark of disease and a key target for therapeutic intervention. One promising strategy is the development of small molecules that can specifically induce the degradation of pathological, aggregated TDP-43 while sparing the soluble, functional protein. This guide provides a technical overview of the specificity of a representative TDP-43 degrader, "TDP-43 degrader-1," and related compounds, with a focus on their mechanism of action, quantitative data, and the experimental protocols used for their evaluation.

Mechanism of Action: Selective Degradation of Pathological TDP-43

The selective degradation of pathological TDP-43 is a novel therapeutic approach that aims to clear toxic protein aggregates without affecting the vital functions of the soluble, nuclear form of the protein. While the specific molecule "this compound" is detailed in patent literature, a broader, well-documented strategy for achieving this selectivity is through the use of Autophagy-Targeting Chimeras (AUTOTACs). These molecules are designed to link pathological protein aggregates to the autophagy-lysosomal pathway for degradation.

This compound , identified as "Compound example 7" in patent application US20230037538A1, is described as a molecule that reduces the aggregation of TDP-43-positive stress granules and promotes the relocalization of cytoplasmic TDP-43 to the nucleus. While the exact mechanism is not fully elucidated in publicly available literature, it is hypothesized to involve the engagement of cellular protein degradation machinery.

A more detailed mechanism has been described for AUTOTACs like ATC141 and ATC142 . These compounds are designed with a ligand that specifically recognizes and binds to the aggregated, misfolded conformation of TDP-43. This ligand is then linked to another moiety that engages the autophagy pathway, effectively "tagging" the pathological TDP-43 aggregates for clearance by the cell's own waste disposal system. This approach is designed to be highly specific for the aggregated form of the protein, leaving the soluble, functional TDP-43 intact.

Mechanism of selective TDP-43 degradation by an AUTOTAC.

Data Presentation: Efficacy and Specificity of TDP-43 Degraders

The following tables summarize the available quantitative data for this compound and the more extensively characterized AUTOTACs, ATC141 and ATC142.

Table 1: Efficacy of this compound in Cellular Models

| Compound | Concentration | Cell Type | Assay | Result |

| This compound | 1 µM | Arsenite-stressed patient-derived fibroblasts | Stress Granule Aggregation | Normalized mean of 40 TDP-43-positive HuR aggregates per cell |

| This compound | 1 µM | Mutant TDP-43 fibroblasts | Nuclear Localization | 143% increase in Nucleus/Cytoplasm intensity ratio vs. DMSO |

| This compound | 1 µM | Mutant VCP fibroblasts | Nuclear Localization | 191% increase in Nucleus/Cytoplasm intensity ratio vs. DMSO |

| This compound | 1 µM | FTD patient-derived fibroblasts | Nuclear Localization | 175% increase in Nucleus/Cytoplasm intensity ratio vs. DMSO |

Data extracted from patent application US20230037538A1.

Table 2: Degradation Potency of AUTOTACs against Pathological TDP-43

| Compound | Target | Cell Line | DC50 (nM) |

| ATC142 | Pathological TDP-43 A315T | Not Specified | 1.25 - 9.6 |

| ATC142 | TDP-25 (cleaved variant) | Not Specified | 1.25 - 9.6 |

Data from the bioRxiv preprint: "Targeted degradation of pathogenic TDP-43 proteins in amyotrophic lateral sclerosis using the AUTOTAC platform."[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following are representative protocols for key experiments used to assess the specificity and efficacy of TDP-43 degraders.

Immunofluorescence for TDP-43 Subcellular Localization

This method is used to visualize and quantify the localization of TDP-43 within cells, determining whether it is predominantly in the nucleus (healthy) or cytoplasm (pathological).

Workflow for immunofluorescence analysis of TDP-43 localization.

Protocol:

-

Cell Culture: Plate cells (e.g., patient-derived fibroblasts, iPSC-derived neurons) on glass coverslips in a 24-well plate and culture under standard conditions. Treat with the TDP-43 degrader compound at the desired concentration and for the specified duration.

-

Fixation: Wash cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with a primary antibody against TDP-43 (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash with PBS and counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Mounting and Imaging: Mount coverslips on microscope slides and image using a confocal microscope.

-

Image Analysis: Quantify the fluorescence intensity of TDP-43 in the nucleus and cytoplasm using image analysis software (e.g., ImageJ) to determine the nucleus-to-cytoplasm ratio.

Filter Retardation Assay for Quantification of Aggregated TDP-43

This assay is used to specifically capture and quantify large, detergent-insoluble protein aggregates.

Protocol:

-

Cell Lysis: Harvest cells and lyse in a buffer containing a non-ionic detergent (e.g., Triton X-100).

-

Quantification: Determine the total protein concentration of the lysate using a BCA assay.

-

Filtration: Dilute the lysate to a standardized concentration and filter through a cellulose acetate membrane with a specific pore size (e.g., 0.2 µm) using a dot-blot apparatus. Soluble proteins will pass through, while large aggregates will be retained.

-

Washing: Wash the membrane with buffer to remove any remaining soluble proteins.

-

Immunodetection: Block the membrane and probe with a primary antibody against TDP-43, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the dot intensity using densitometry.

Western Blotting for TDP-43 Levels

Western blotting is used to determine the total levels of TDP-43, as well as the presence of different forms (e.g., full-length, cleaved, phosphorylated).

Protocol:

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Antibody Incubation: Incubate the membrane with a primary antibody against TDP-43 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

Logical Relationships in Specificity Assessment

The determination of a degrader's specificity for pathological TDP-43 relies on a series of interconnected experimental outcomes.

Logical flow for determining the specificity of a TDP-43 degrader.

Conclusion

The development of small molecules that can specifically target and degrade pathological TDP-43 represents a highly promising therapeutic strategy for a range of devastating neurodegenerative diseases. While information on specific compounds like "this compound" is emerging, the broader class of selective autophagy-mediated degraders, such as AUTOTACs, provides a strong proof of concept for this approach. The combination of quantitative cellular assays and detailed biochemical analyses is essential for characterizing the specificity and efficacy of these novel therapeutic agents. The protocols and data presented in this guide offer a framework for researchers and drug developers working to advance these much-needed therapies.

References

Targeted Protein Degradation for TDP-43: A Technical Guide to Therapeutic Development

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAR DNA-binding protein 43 (TDP-43) proteinopathy, characterized by the cytoplasmic mislocalization and aggregation of TDP-43, is a pathological hallmark in a spectrum of neurodegenerative diseases, most notably Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Lobar Degeneration (FTLD).[1][2][3][4] In up to 97% of ALS cases and 45% of FTD cases, these TDP-43 inclusions are present, disrupting essential cellular processes and leading to neuronal death.[5][6][7][8] The critical role of TDP-43 pathology in disease progression has positioned it as a key therapeutic target.[9] Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality to eliminate pathogenic proteins. This technical guide explores the therapeutic potential of TPD for TDP-43, focusing on the core technologies, experimental validation, and quantitative assessment of this promising approach.

The Rationale for Targeting TDP-43

Under normal physiological conditions, TDP-43 is a predominantly nuclear protein that plays a crucial role in RNA metabolism, including splicing, transport, and stability.[10][11] In disease states, TDP-43 becomes hyperphosphorylated, ubiquitinated, and cleaved, leading to its accumulation in cytoplasmic aggregates.[4][10] This pathology results in a dual mechanism of toxicity: a loss-of-function in the nucleus due to TDP-43 depletion and a toxic gain-of-function from the cytoplasmic aggregates, which can impair processes like autophagy and mitochondrial function.[9][11][12] Strategies aimed at clearing these pathogenic TDP-43 species are therefore of significant therapeutic interest.[2][10]

Targeted Protein Degradation (TPD) Strategies for TDP-43

TPD utilizes the cell's own protein disposal machinery—primarily the Ubiquitin-Proteasome System (UPS) and autophagy—to selectively eliminate proteins of interest.[13] Several TPD platforms are being explored for TDP-43.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules with two key domains: one that binds to the target protein (TDP-43) and another that recruits an E3 ubiquitin ligase.[2][12] This induced proximity facilitates the ubiquitination of TDP-43, marking it for degradation by the proteasome.[2][12]

Recent studies have demonstrated the potential of PROTACs to degrade C-terminal fragments of TDP-43 (C-TDP-43), which are particularly prone to aggregation and neurotoxicity.[5][14]

Caption: PROTACs form a ternary complex with TDP-43 and an E3 ligase, leading to ubiquitination and proteasomal degradation.

Autophagy-Targeting Chimeras (AUTOTACs)

For larger, more stable protein aggregates that are often resistant to proteasomal degradation, the autophagy-lysosomal pathway presents a more suitable clearance mechanism.[7] AUTOTACs are designed to leverage this pathway. These chimeric molecules link pathogenic TDP-43 oligomers to the autophagy receptor p62/SQSTM1.[7][15] This interaction targets the TDP-43 cargo to phagophores for eventual lysosomal degradation.[8][15] This approach has the advantage of selectively targeting pathological oligomeric species while sparing monomeric, functional TDP-43.[8][15]

Caption: AUTOTACs link TDP-43 aggregates to the p62 receptor, targeting them for degradation via the autophagy pathway.

Molecular Glues

Molecular glues are small molecules that induce an interaction between an E3 ligase and a target protein without the need for a linker.[16][17] They effectively "glue" the two proteins together, leading to the target's ubiquitination and degradation.[16] While PROTACs are rationally designed, molecular glues have often been discovered serendipitously. Researchers are now exploring strategies to use "molecular glues" to bring together SUMO2 and TDP-43, which has been shown to keep TDP-43 soluble and promote its breakdown, preventing harmful aggregation.[18] This approach is still in its early stages for TDP-43 but represents a promising future direction.[18]

Quantitative Assessment of TDP-43 Degradation

Rigorous quantitative analysis is essential to evaluate the efficacy of TPD molecules. Several key parameters are used to characterize degrader performance.

| Parameter | Description | Relevance to TDP-43 Degradation |

| DC₅₀ (Degradation Concentration 50%) | The concentration of the degrader required to achieve 50% degradation of the target protein at a specific time point. | A primary measure of a degrader's potency. Lower DC₅₀ values indicate higher potency. |

| Dₘₐₓ (Maximum Degradation) | The maximum percentage of protein degradation achievable with a given degrader, regardless of concentration. | Indicates the maximal efficacy of the degrader. A high Dₘₐₓ is crucial for clearing a significant portion of pathogenic TDP-43. |

| t₁/₂ (Half-life) | The time required for 50% of the protein to be degraded following treatment with the degrader. | Measures the rate of degradation. A shorter half-life indicates faster clearance of TDP-43. |

Table 1: Performance of Investigational TDP-43 Degraders

| Degrader | Technology | Target Species | DC₅₀ | Dₘₐₓ | Cell Line | Reference |

| ATC142 | AUTOTAC | Pathological TDP-43 A315T | 1.25 - 9.6 nM | >90% (for TDP-25) | HEK293T, HeLa | [7][8][15] |

| PROTAC 2 | PROTAC | C-terminal TDP-43 (C-TDP-43) Aggregates & Oligomers | Not specified, effective at 5 µM in C. elegans | Significant reduction | Neuro-2a, C. elegans | [14][19] |

Table 2: Degradation Half-life of Different TDP-43 Species

| TDP-43 Species | Cellular Localization | Half-life (t₁/₂) | Cell Line | Reference |

| Wild-Type (WT) | Predominantly Nuclear | ~32.5 h | HEK293 | [20] |

| Wild-Type (WT) | Predominantly Nuclear | ~29.2 h | SH-SY5Y | [20] |

| ΔNLS (Nuclear Localization Signal Mutant) | Nuclear and Cytoplasmic | ~24.4 h | HEK293 | [20] |

| C-terminal Fragment (CTF) | Predominantly Cytoplasmic | ~11 h | HEK293 | [20] |

Key Experimental Protocols for Assessing TDP-43 Degradation

Validating the efficacy of TDP-43 degraders requires a suite of robust cellular and biochemical assays.

Caption: A typical workflow for evaluating TDP-43 degraders, from cell treatment to quantitative analysis.

Immunoblotting (Western Blot) for TDP-43 Quantification

-

Objective: To quantify the total levels of TDP-43 protein in cell lysates following degrader treatment.

-

Methodology:

-

Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

-

SDS-PAGE: Separate protein lysates (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for TDP-43 (and loading controls like GAPDH or β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Perform densitometry analysis to quantify TDP-43 band intensity relative to the loading control. Calculate DC₅₀ and Dₘₐₓ values.[14]

-

Filter Trap Assay

-

Objective: To specifically quantify insoluble, aggregated TDP-43 species.

-

Methodology:

-

Lysate Preparation: Prepare cell lysates in a buffer containing non-ionic detergents (e.g., Triton X-100).

-

Filtration: Load equal amounts of protein lysate onto a cellulose acetate membrane (0.2 µm pore size) using a dot-blot apparatus.

-

Washing: Wash the membrane extensively with buffer to remove soluble proteins, leaving insoluble aggregates trapped on the membrane.

-

Immunodetection: Proceed with blocking and antibody incubation steps similar to a Western blot, using an anti-TDP-43 antibody to detect the trapped aggregates.

-

Analysis: Quantify the signal from the dots to determine the relative amount of insoluble TDP-43 in each sample.[14]

-

Immunofluorescence Microscopy

-

Objective: To visualize the subcellular localization of TDP-43 and the clearance of cytoplasmic aggregates.

-

Methodology:

-

Cell Culture: Grow cells on glass coverslips and treat with the degrader.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

-

Blocking: Block with a suitable blocking buffer (e.g., containing goat serum) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with a primary antibody against TDP-43.

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.

-

Imaging: Mount coverslips and acquire images using a confocal or high-content imaging microscope.

-

Analysis: Analyze images to assess changes in the nucleo-cytoplasmic ratio of TDP-43 and to count the number and size of cytoplasmic puncta (aggregates).[7][14]

-

Future Directions and Conclusion

Targeted protein degradation of TDP-43 is a rapidly advancing therapeutic strategy with immense potential for treating devastating neurodegenerative diseases like ALS and FTD. The development of potent and selective degraders, such as the AUTOTAC ATC141 which is now in Phase 1 clinical trials, underscores the clinical viability of this approach.[8][15]

Future research will focus on:

-

Improving CNS Penetration: Optimizing the physicochemical properties of degraders to ensure they can efficiently cross the blood-brain barrier.

-

Expanding the E3 Ligase Toolbox: Identifying and utilizing brain-enriched E3 ligases to enhance specificity and efficacy in neurons.

-

Developing Novel Platforms: Advancing molecular glue and other innovative TPD strategies to selectively target different pathological forms of TDP-43.

References

- 1. TDP-43 proteinopathy in frontotemporal lobar degeneration and amyotrophic lateral sclerosis: From pathomechanisms to therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Direct targeting of TDP-43, from small molecules to biologics: the therapeutic landscape - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00110H [pubs.rsc.org]

- 3. Frontiers | Mechanisms underlying TDP-43 pathology and neurodegeneration: An updated Mini-Review [frontiersin.org]

- 4. Pathomechanisms of TDP-43 in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - PROTACs for TDP-43 Degradation: A Viable Therapeutic Strategy for ALS - Macquarie University Research Data Repository (RDR) - Figshare [figshare.mq.edu.au]

- 6. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Emerging Therapies and Novel Targets for TDP-43 Proteinopathy in ALS/FTD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TDP-43 proteinopathies: a new wave of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular mechanisms and consequences of TDP-43 phosphorylation in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Direct targeting of TDP-43, from small molecules to biologics: the therapeutic landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative assessment of the degradation of aggregated TDP-43 mediated by the ubiquitin proteasome system and macroautophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Degradation of neurodegenerative disease-associated TDP-43 aggregates and oligomers via a proteolysis-targeting chimera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

- 17. cytoskeleton.com [cytoskeleton.com]

- 18. alsnewstoday.com [alsnewstoday.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Early-stage research on small molecules to clear TDP-43 inclusions

An In-depth Technical Guide on Early-Stage Research of Small Molecules to Clear TDP-43 Inclusions

Introduction

Transactive response (TAR) DNA-binding protein 43 (TDP-43) is a nuclear RNA/DNA-binding protein integral to RNA metabolism.[1] In a range of neurodegenerative diseases, most notably Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Lobar Degeneration (FTLD), TDP-43 undergoes a pathological transformation.[2][3] This process is characterized by its clearance from the nucleus and subsequent mislocalization to the cytoplasm, where it forms phosphorylated, ubiquitinated, and aggregated inclusions.[2][4][5] These cytoplasmic aggregates are a pathological hallmark in over 97% of ALS cases and about 50% of FTLD cases, collectively termed "TDP-43 proteinopathies".[6][7]

The accumulation of TDP-43 aggregates is believed to drive neurodegeneration through both a loss of its normal nuclear function and a toxic gain-of-function in the cytoplasm.[2][3] Consequently, therapeutic strategies aimed at preventing the formation or promoting the clearance of these inclusions are of paramount interest.[7][8] This technical guide focuses on the early-stage research and development of small molecules designed to clear these pathological TDP-43 inclusions, providing an overview of the underlying mechanisms, screening methodologies, and promising candidate compounds for researchers, scientists, and drug development professionals.

Core Mechanisms of TDP-43 Aggregation and Clearance

The formation of TDP-43 inclusions is a multi-step process that begins with its exit from the nucleus and accumulation in the cytoplasm.[2] Under conditions of cellular stress, cytoplasmic TDP-43 can be recruited into stress granules (SGs), which are dynamic, non-membranous organelles.[5][9] While SG formation is a normal cellular response, their persistence is implicated in the conversion of TDP-43 into irreversible, pathological aggregates.[5][9]

Cells possess two primary protein degradation systems to manage and clear misfolded and aggregated proteins: the Ubiquitin-Proteasome System (UPS) and the autophagy-lysosome pathway.[10][11] Research indicates that these pathways have differential roles in handling TDP-43; the UPS is primarily responsible for degrading soluble TDP-43, whereas the autophagy pathway is required for the clearance of larger, insoluble TDP-43 aggregates.[10][11] A failure in these clearance mechanisms is considered a key factor in the progression of TDP-43 proteinopathies.[10]

Caption: Pathological cascade of TDP-43 from nuclear function to cytoplasmic aggregation and toxicity.

Therapeutic Strategies for Small Molecule Intervention

The primary goal of small molecule therapeutics is to either prevent the formation of TDP-43 aggregates or enhance their removal. Key strategies include:

-

Enhancement of Autophagy: Since autophagy is the principal pathway for clearing aggregated TDP-43, small molecules that upregulate this process are a promising therapeutic avenue.[1][10] Known pharmacological activators of autophagy such as rapamycin, tamoxifen, and spermidine have been shown to promote the clearance of cytoplasmic TDP-43 in various disease models.[12]

-

Modulation of Stress Granule Dynamics: Given the role of stress granules as a precursor to persistent aggregates, compounds that prevent the recruitment of TDP-43 into SGs or facilitate SG disassembly are being investigated.[9] High-content screening has identified a class of planar small molecules, including mitoxantrone, that can reduce the association of TDP-43 with SGs.[5][9]

-

Direct Inhibition of Aggregation: Small molecules can be designed to bind directly to TDP-43, specifically to regions prone to misfolding and aggregation, thereby stabilizing its native conformation or preventing protein-protein interactions that lead to oligomerization.[4] For example, acridine-based compounds have been explored for their potential to mitigate TDP-43 aggregation.[4]

-

Upregulation of Chaperone Proteins: Molecular chaperones, such as heat shock proteins (e.g., HSPB8), can recognize misfolded proteins and facilitate either their refolding or their degradation via autophagy.[13] Small molecules that upregulate the expression or activity of these chaperones could therefore help prevent or reverse TDP-43 aggregation.[13][14]

Identified Small Molecules and Preclinical Data

Numerous high-throughput screening campaigns have been conducted to identify small molecules capable of mitigating TDP-43 pathology.[15][16] The following table summarizes key findings from early-stage research.

| Compound Class/Name | Target / Mechanism of Action | Model System(s) | Key Quantitative Data | Reference(s) |

| Planar Molecules (e.g., Mitoxantrone) | Inhibit TDP-43 recruitment to Stress Granules (SGs) | H4 neuroglioma cells, iPS-derived motor neurons | Reduced overall aggregates by 75% in a cellular stress model. | [9],[5] |

| JRMS | Binds to an IP-protein, upregulating its chaperone function | Cell lines, mouse primary cortical neurons, organotypic slices, AAV9-TDP-25 mouse model | ~75% reduction in TDP-25 aggregates in cells; ~50% in neurons; ~30% in mice. | [14] |